![molecular formula C7H3IN4 B12974843 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is an organic compound with the molecular formula C7H3IN4. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the iodine atom and the nitrile group in its structure makes it a valuable intermediate in various chemical syntheses and pharmaceutical developments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves the iodination of a pyrrolopyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as tetrahydrofuran (THF) or toluene.
Major Products: The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further utilized in drug discovery and development .
Scientific Research Applications
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including kinase inhibitors and other bioactive compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of potential anticancer agents and other therapeutic drugs.
Industry: The compound is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily involves its role as an inhibitor of specific enzymes or proteins. For instance, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation process essential for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
- 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to the presence of both the iodine atom and the nitrile group, which confer distinct reactivity and biological activity. Compared to its chloro, amino, and bromo analogs, the iodo derivative often exhibits higher reactivity in coupling reactions and can form more diverse derivatives .
Properties
Molecular Formula |
C7H3IN4 |
|---|---|
Molecular Weight |
270.03 g/mol |
IUPAC Name |
4-iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H3IN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12) |
InChI Key |
LPGWVPMOPPQUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


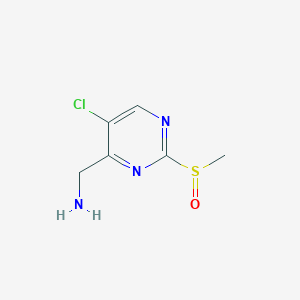
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
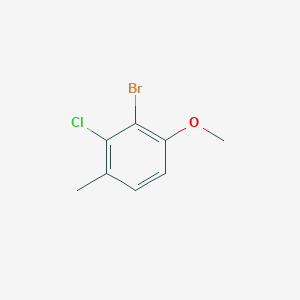
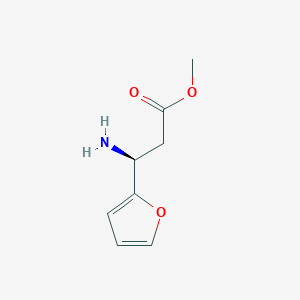
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
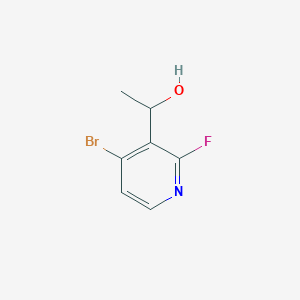
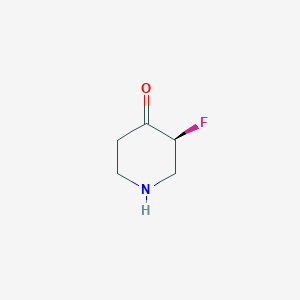
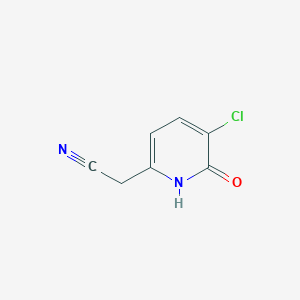
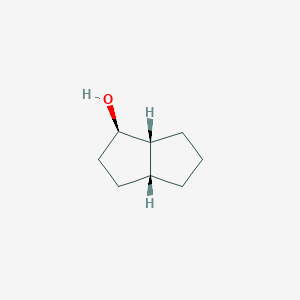


![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
